5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine
Description
5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine is a substituted indene derivative featuring a bicyclic aromatic framework. Key structural attributes include:
- Bromo (Br) and fluoro (F) substituents at positions 5 and 7, respectively, influencing electronic properties and steric bulk.
- Amino (-NH₂) group at position 4, enabling hydrogen bonding and participation in acid-base chemistry.
Properties
Molecular Formula |
C11H11BrFN |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
5-bromo-7-fluoro-1,1-dimethylinden-4-amine |
InChI |
InChI=1S/C11H11BrFN/c1-11(2)4-3-6-9(11)8(13)5-7(12)10(6)14/h3-5H,14H2,1-2H3 |
InChI Key |
NFCZTLBQXOHBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C1C(=CC(=C2N)Br)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indene precursor, followed by the introduction of the dimethyl and amine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, along with the amine group, allows the compound to bind to certain enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share partial structural homology with the target molecule:
Key Observations:
- Core Structure : The indene core in the target compound lacks the nitrogen atoms present in indole/indazole analogs, reducing polarity and hydrogen-bonding capacity compared to heterocyclic derivatives .
- Bromo vs. Cyclopropyl: Bromine’s electronegativity and size differ markedly from cyclopropyl’s steric and electronic effects, impacting solubility and metabolic pathways . Positional Isomerism: In indazole derivatives (e.g., vs. 8), bromo/fluoro positional changes significantly alter electronic distribution and biological target affinity.
Biological Activity
5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine is an organic compound that has garnered attention for its potential biological activities. Characterized by a unique structure that includes halogen substituents (bromine and fluorine) and a dimethylamino group, this compound may exhibit a range of pharmacological effects. This article explores its biological activity, including synthesis methods, interaction studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 1935388-77-4. Its structural features contribute to its reactivity and potential interactions with biological targets. The presence of halogens often enhances the compound's biological interactions, making it a candidate for various therapeutic applications.
Synthesis Methods
Synthesis of this compound can be achieved through several chemical routes:
- Halogenation Reactions : Involving the introduction of bromine and fluorine into the indene framework.
- Amine Functionalization : Modifying the nitrogen atom to incorporate dimethyl groups.
- Cyclization Techniques : To form the indene structure from precursor compounds.
These synthetic routes are crucial for producing the compound in sufficient purity for research purposes.
Interaction Studies
Preliminary studies indicate that this compound interacts with various biological targets. These interactions can be assessed through binding affinity studies, where the compound's ability to bind to specific receptors or enzymes is evaluated. For instance, compounds with similar structures have shown potential in targeting cancer pathways and other biological mechanisms.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Bromo-7-fluoro-indole | Contains indole structure | Anticancer properties |
| 5-Bromo-4-fluoro-indazole | Indazole structure with halogens | Antimicrobial activity |
| 5-Bromo-indene | Simplified indene structure | Potentially reactive intermediate |
The unique combination of halogen substituents and the dimethylamino group in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the efficacy of related compounds in various biological assays:
- Anticancer Activity : A study on structurally similar compounds demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM . This suggests that derivatives of this compound may also exhibit anticancer properties.
- Microtubule Destabilization : Certain analogs have been shown to inhibit microtubule assembly, indicating potential as microtubule-destabilizing agents in cancer therapy . This mechanism is critical in cancer treatment as it affects cell division.
- Apoptosis Induction : Compounds similar to this compound have induced apoptosis in cancer cells by enhancing caspase activity, which is a hallmark of programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
